L-Phenylalaninamide hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHLGTPNBQXSJT-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474604 | |
| Record name | L-Phenylalaninamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65864-22-4 | |
| Record name | L-Phenylalaninamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Phenylalaninamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Methodologies of L Phenylalaninamide Hydrochloride
Established Synthetic Routes for L-Phenylalaninamide Hydrochloride
The traditional synthesis of this compound is a two-step process involving the amidation of L-phenylalanine followed by the formation of the hydrochloride salt.
The conversion of the carboxylic acid group of L-phenylalanine into a primary amide is a key transformation. This can be achieved through several chemical and enzymatic methods.
Chemical Methods:
A common approach involves the activation of the carboxylic acid of N-protected L-phenylalanine, followed by reaction with an ammonia (B1221849) source. Coupling agents are frequently employed to facilitate this reaction and minimize side products. For instance, carbodiimide-based reagents can be used to activate the carboxyl group, which then reacts with ammonia. Another effective method utilizes tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, which can directly mediate the amidation of unprotected amino acids. tomsheppard.info In a study on direct amidation, phenylalanine was reacted with n-propylamine in the presence of B(OCH₂CF₃)₃ to yield the corresponding amide in 90% isolated yield. tomsheppard.info
The use of phosphonic acid anhydride (B1165640) (T3P®) is another established method for amide bond formation. nih.gov This reagent has been shown to be effective in peptide synthesis, minimizing racemization, a critical factor when working with chiral amino acids. A thorough study on the amidation of N-acetyl-L-phenylalanine using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) highlighted the importance of the base used to control racemization. nih.gov
| Coupling Reagent/Method | Amine Source | Solvent | Base | Yield | Reference |
| B(OCH₂CF₃)₃ | n-propylamine | CPME | - | 90% | tomsheppard.info |
| TBTU | 1,3,4,6-tetra-O-acetyl-β-d-glucosamine | Various | DIPEA/Pyridine (B92270) | Variable | nih.gov |
| Carbodiimide | Ammonia | Inert Solvent | - | - | |
| T3P® | Amines | EtOAc/Pyridine | - | - | nih.gov |
Enzymatic Methods:
Enzymatic synthesis offers a green and highly selective alternative to chemical methods. Proteases such as papain and subtilisin have been utilized to catalyze the formation of peptide bonds, including the amidation of L-phenylalanine derivatives. These enzymatic reactions are often performed in organic solvents or biphasic systems to shift the equilibrium towards synthesis rather than hydrolysis. For example, enzymatic synthesis methods using papain or subtilisin have achieved yields exceeding 70% in anhydrous dimethylformamide. Lipases, another class of enzymes, can also catalyze the formation of amide bonds, typically in non-aqueous environments. mdpi.com
Following the successful amidation of L-phenylalanine, the resulting L-phenylalaninamide is converted to its hydrochloride salt. This is typically achieved by treating a solution of the amide with hydrochloric acid. The hydrochloride salt form enhances the compound's stability and increases its solubility in aqueous solutions, which is advantageous for many applications. acs.org The formation of the salt is often followed by crystallization to purify the final product. The crystalline structure of this compound has been confirmed by X-ray diffraction, revealing hydrogen bonding between the amide group and the chloride ion, which contributes to its thermal stability.
The process generally involves dissolving the free base in a suitable solvent and then adding a solution of hydrochloric acid (e.g., in an alcohol or ether) to precipitate the salt. The resulting solid is then collected by filtration, washed, and dried.
Advanced Synthetic Strategies and Process Optimization
To improve the efficiency, stereochemical purity, and scalability of this compound synthesis, advanced strategies and process optimization techniques have been developed.
Maintaining the stereochemical integrity of the chiral center at the alpha-carbon of L-phenylalanine is paramount during synthesis. Racemization can be a significant issue, particularly under harsh reaction conditions or in the presence of strong bases.
Control of Racemization in Chemical Synthesis:
The choice of coupling reagents and reaction conditions plays a critical role in preventing racemization. Reagents like T3P® are known to minimize racemization, even at elevated temperatures. A detailed study on the amidation of N-acetyl-L-phenylalanine with TBTU demonstrated that the choice of base can significantly impact the degree of racemization. While a strong base like DIPEA led to significant racemization, using a weaker base like pyridine helped to reduce it. nih.gov A plausible mechanism for racemization involves the formation of an oxazolone (B7731731) intermediate, which can readily epimerize.
Enzymatic Stereoselectivity:
Enzymatic methods are inherently stereoselective. Enzymes like phenylalanine ammonia lyases (PALs) and various proteases can distinguish between enantiomers, leading to the synthesis of highly enantiomerically pure products. google.comfrontiersin.org For instance, proteases from Aspergillus oryzae and Aspergillus sojae have been used for the stereoselective synthesis of a dipeptide containing L-allylglycine and L-phenylalaninamide. nih.gov
The transition from laboratory-scale synthesis to large-scale industrial production requires robust and optimized processes that are both cost-effective and efficient.
While specific pilot-plant scale processes dedicated solely to this compound are not extensively detailed in the public domain, related processes for amino acid amides and peptides containing this moiety provide valuable insights. A process for producing amino acid amides using a fixed bed of a cation exchange resin has been developed for pilot-plant and production-scale reaction vessels. google.com This method involves the esterification of the amino acid on the resin followed by amidation with liquid ammonia, avoiding issues associated with agitating resin particles. google.com
| Process Scale | Key Features | Yield | Purity | Reference |
| Pilot-Plant (Frakefamide) | 70-L equipment, no chromatography, mixed anhydride coupling | 70% (overall) | 99.5% | acs.org |
| Pilot-Plant (Amino Acid Amides) | Fixed bed cation exchange resin, esterification-amidation sequence | - | - | google.com |
Large-Scale Preparative Methods and Yield Optimization
Derivatization of this compound for Novel Compound Generation
This compound serves as a versatile building block in organic synthesis for the generation of more complex molecules and novel compounds. Its structure, featuring a primary amine, an amide, and an aromatic benzyl (B1604629) group, allows for a variety of chemical transformations.
The chemical structure of this compound allows for several types of modifications. The primary amino group and the amide group are common sites for functionalization. Standard reactions include oxidation, reduction, and substitution. For instance, the amide group can undergo nucleophilic substitution to be replaced by other functional groups. The phenylalaninamide backbone can be modified to create derivatives with potential biological activities, such as enzyme inhibition, by interacting with proteases or other enzymes that recognize amino acid substrates. ontosight.ai
During derivatization, particularly in amide bond formation, controlling the reaction conditions is crucial to prevent racemization. The α-hydrogen atom of the phenylalanine moiety can be susceptible to abstraction under basic conditions. nih.gov To mitigate this, specific coupling reagents and conditions are employed. For example, the use of n-propanephosphonic acid anhydride (T3P) in a mixture of ethyl acetate (B1210297) and pyridine at low temperatures (0 °C) has been shown to minimize the degree of racemization during amide coupling reactions. nih.gov
Table 1: Common Chemical Reactions for this compound Derivatization
| Reaction Type | Description |
| Oxidation | Involves the addition of oxygen or removal of hydrogen, leading to oxidized phenylalanine derivatives. |
| Reduction | The amide group can be reduced to form corresponding amine derivatives. |
| Substitution | The amide nitrogen can undergo nucleophilic substitution reactions. |
| Amide Coupling | The primary amine can be acylated to form new amide bonds, a key step in peptide synthesis and the creation of various analogues. nih.govnih.gov |
This compound is a key precursor in the synthesis of a wide range of conjugates and analogues, finding applications in medicinal chemistry and materials science.
Amino acid amides, including derivatives of L-phenylalaninamide, have been prominently featured in the structure of many synthetic cannabinoid receptor agonists (SCRAs). nih.gov These compounds often consist of a core structure (like indole (B1671886) or indazole) linked to an amino acid-derived "head group" via a carboxamide bond. frontiersin.org The chirality and structure of the amino acid moiety can significantly influence the compound's potency and efficacy at cannabinoid receptors CB₁ and CB₂. nih.govnih.gov
The synthesis of these SCRAs typically involves an amide coupling reaction between a functionalized core, such as 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid, and an amino acid derivative like L-phenylalaninamide. nih.gov Common coupling methods utilize reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 1-hydroxybenzotriazole (B26582) (HOBt) or chlorination of the carboxylic acid with oxalyl chloride followed by amidation. frontiersin.orgnih.gov
One example is APP-CHMINACA (N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide), which incorporates an L-phenylalaninamide moiety. nih.gov Research into the structure-activity relationships (SAR) of these compounds has shown that modifications to the amino acid head group are critical for receptor activity. nih.govfrontiersin.org
Table 2: Example of a Phenylalaninamide-Derived Synthetic Cannabinoid Receptor Agonist
| Compound Name | Structure Description | Synthesis Note |
| APP-CHMINACA | An indazole-3-carboxamide linked to an L-phenylalaninamide head group. | Synthesized via amidation of 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid with L-phenylalaninamide. nih.gov |
In peptide chemistry, this compound is a valuable building block, primarily used to introduce a C-terminal amide. A C-terminal amide group can increase the stability of a peptide by making it resistant to cleavage by carboxypeptidases. The amide also mimics the natural state of many peptide hormones.
The synthesis process involves coupling the carboxylic acid of a preceding amino acid (or peptide fragment) to the free amino group of L-phenylalaninamide. This can be achieved through solution-phase or solid-phase peptide synthesis techniques. For instance, the synthesis of the analgesic tetrapeptide Frakefamide utilizes L-phenylalaninamide as the C-terminal residue. Another significant example is in the synthesis of Enfuvirtide (T-20), an HIV fusion inhibitor. In a key step, a protected peptide intermediate is coupled in solution with a phenylalaninamide residue to complete the C-terminus of a larger fragment. google.com
Standard peptide coupling reagents such as HBTU, HATU, or DCC can be used to facilitate the amide bond formation. google.com The synthesis of simpler dipeptides, like N-Benzyloxycarbonylglycyl-L-phenylalaninamide (Z-Gly-Phe-NH₂), also demonstrates the direct use of phenylalaninamide in peptide bond formation. oup.com
Table 3: Examples of Peptides Synthesized Using L-Phenylalaninamide
| Peptide/Derivative | Significance | Synthetic Role of Phenylalaninamide |
| Frakefamide | An analgesic tetrapeptide. | Acts as the C-terminal residue. |
| Enfuvirtide (T-20) | An antiretroviral drug. | A phenylalaninamide residue is coupled to a large peptide fragment to form the C-terminus. google.com |
| Z-Gly-Phe-NH₂ | A protected dipeptide. | Serves as the C-terminal amino acid amide in a model peptide synthesis. oup.com |
This compound is used in the synthesis of imidazolidin-4-one (B167674) derivatives, which function as "profragrances." mdpi.comresearchgate.net These molecules are designed to release volatile fragrance compounds, such as ketones and aldehydes, slowly over time through hydrolysis. mdpi.comresearchgate.net This controlled release mechanism is particularly useful in applications like fabric softeners to enhance the longevity of the scent on dry cotton. mdpi.com
The synthesis is typically a one-step condensation reaction. It involves reacting an amino acid amide hydrochloride, such as this compound, with a carbonyl compound (the fragrance to be released) in a solvent like refluxing methanol. mdpi.comresearchgate.net A base, commonly triethylamine (B128534) (TEA), is added to neutralize the hydrochloride salt and facilitate the reaction. mdpi.comresearchgate.net
This reaction generates a heterocyclic imidazolidin-4-one structure. For example, reacting this compound with 2-alkylcyclopentanones yields the corresponding bicyclic imidazolidin-4-ones. mdpi.com The formation of the heterocycle creates a new stereocenter, often resulting in a mixture of diastereoisomers. mdpi.com
Table 4: Synthesis of Imidazolidin-4-One Profragrances
| Reactant 1 | Reactant 2 | Product Type | Application |
| This compound | 2-Alkyl- or 2-Alkenylcyclopentanones | Bicyclic or Tricyclic Imidazolidin-4-ones | Slow-release profragrances in consumer products like fabric softeners. mdpi.comresearchgate.net |
Spectroscopic and Chromatographic Characterization in Research
The precise structural elucidation and purity assessment of L-phenylalaninamide hydrochloride are fundamental in research and pharmaceutical applications. Advanced spectroscopic and chromatographic techniques are indispensable tools for achieving this, providing detailed insights into the molecule's three-dimensional structure, molecular weight, and the presence of any impurities.
Biological Activities and Mechanistic Investigations
Enzyme Inhibition Studies of L-Phenylalaninamide Hydrochloride
Enzyme inhibition is a critical area of study in drug discovery and molecular biology. Inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibitors can provide valuable insights into the mechanisms of enzyme action and can lead to the development of new therapeutic agents. While specific data on this compound is limited, studies on the closely related L-phenylalanine and its derivatives provide a framework for understanding its potential inhibitory activities.
Proteases are enzymes that catalyze the breakdown of proteins and are essential for many biological processes. The inhibition of proteases is a key therapeutic strategy for a variety of diseases, including viral infections, cancer, and inflammatory disorders.
Research has shown that derivatives of L-phenylalanine can act as inhibitors of certain proteases. For example, dipeptide benzylamides containing L-phenylalanine have been found to be potent competitive inhibitors of chymotrypsin, a digestive protease. khanacademy.org The inhibitory potency of these compounds is influenced by the structure of the amide group. khanacademy.org While direct studies on this compound as a protease inhibitor are not extensively documented in the available literature, its structural resemblance to known protease inhibitors suggests it may exhibit similar properties. The presence of the phenyl group is a key feature for binding to the hydrophobic S1 pocket of chymotrypsin-like proteases.
Table 1: Examples of Protease Inhibition by Phenylalanine Derivatives
| Compound/Class | Target Protease | Inhibition Type | Key Findings |
| Dipeptide Benzylamides (containing L-Phe) | Chymotrypsin | Competitive | Potency is dependent on the amide substituent. khanacademy.org |
| N-benzoyl-L-phenylalaninal | Serine/Cysteine Proteases | Potent Inhibitor | The aldehyde derivative shows strong inhibition. nih.gov |
This table presents data on related compounds to illustrate the potential inhibitory activity of the L-phenylalanine scaffold.
Enzymes that recognize amino acids or peptides as substrates are crucial for various cellular functions, including protein synthesis and metabolism. Aminoacyl-tRNA synthetases (aaRSs) are a key class of such enzymes, responsible for attaching the correct amino acid to its corresponding tRNA molecule, a critical step in protein translation. mdpi.com
The way in which an inhibitor binds to an enzyme and affects its kinetics can be categorized into different mechanisms, such as competitive, non-competitive, and uncompetitive inhibition. khanacademy.org Understanding these mechanisms is fundamental to characterizing the action of an inhibitor.
Uncompetitive inhibition is a specific type of enzyme inhibition where the inhibitor binds only to the enzyme-substrate (ES) complex, and not to the free enzyme. khanacademy.org This type of inhibition is characterized by a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzymatic reaction.
Studies have demonstrated that L-phenylalanine acts as an uncompetitive inhibitor of human placental alkaline phosphatase (PLAP) and germ-cell alkaline phosphatase (GCAP). nih.gov The proposed mechanism involves the binding of L-phenylalanine to the enzyme only after the substrate has bound to the active site. This binding is thought to be stabilized by the interaction of the carboxyl group of L-phenylalanine with a key arginine residue in the active site. nih.gov It is important to note that leucinamide and leucinol, which lack the carboxyl group, are weaker inhibitors, suggesting the importance of this functional group for potent uncompetitive inhibition. nih.gov As this compound possesses an amide group instead of a carboxyl group, its potential to act as an uncompetitive inhibitor of alkaline phosphatase might be different from that of L-phenylalanine. Direct kinetic data for this compound in this context is not available in the reviewed literature.
Table 2: Kinetic Parameters of Alkaline Phosphatase Inhibition by L-Phenylalanine
| Enzyme | Inhibitor | Inhibition Type | Effect on Vmax | Effect on Km |
| Placental Alkaline Phosphatase | L-Phenylalanine | Uncompetitive | Decreased | Decreased |
| Germ-Cell Alkaline Phosphatase | L-Phenylalanine | Uncompetitive | Decreased | Decreased |
This table is based on the inhibitory action of the related compound L-phenylalanine.
Synergistic inhibition occurs when the combined effect of two or more inhibitors is greater than the sum of their individual effects. This can be a powerful strategy in drug development to enhance inhibitory potency and overcome resistance.
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons in the brain. The aggregation of misfolded proteins and the dysregulation of key enzymes are central to the pathology of these diseases. nih.gov Therefore, targeting enzyme complexes involved in these pathways is a major focus of therapeutic research.
Enzymes such as β-secretase (BACE1) and acetylcholinesterase (AChE) are key targets in Alzheimer's disease research. nih.gov BACE1 is involved in the production of amyloid-β peptides, which form the characteristic plaques found in the brains of Alzheimer's patients. nih.gov AChE inhibitors, on the other hand, increase the levels of the neurotransmitter acetylcholine, which is depleted in the disease.
While there is no direct evidence from the reviewed literature linking this compound to the inhibition of enzyme complexes specifically in the context of neurodegenerative diseases, the general principle of targeting these enzymes with small molecules is well-established. The phenylalanine scaffold is present in some inhibitors of enzymes relevant to neurodegeneration. Further research would be necessary to determine if this compound has any activity against these or other enzyme targets implicated in neurodegenerative disorders.
Stereoselectivity in Enzyme-Catalyzed Reactions
Enzyme-catalyzed reactions are renowned for their high degree of stereoselectivity, a crucial aspect in the synthesis of chiral molecules like amino acid derivatives. The kinetic resolution of racemic mixtures, where one enantiomer reacts faster than the other, is a common strategy to obtain enantiomerically pure compounds.
In the context of phenylalaninamide and related structures, enzymatic kinetic resolution has been effectively employed. For instance, lipases are frequently used for the enantioselective acylation of racemic alcohols and amines. A study on the kinetic resolution of 1-phenylethanol, a structurally related chiral alcohol, demonstrated the efficiency of Candida antarctica lipase (B570770) B (CALB) in catalyzing the acylation of the (R)-enantiomer, leaving the (S)-enantiomer unreacted. scielo.br This process, when combined with an in-situ racemization of the slower-reacting enantiomer, leads to a dynamic kinetic resolution (DKR) with a theoretical maximum yield of 100% for the desired enantiomer. scielo.br
Similarly, the synthesis of enantiomerically pure β-blocker precursors has been achieved through the lipase-catalyzed kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol. nih.gov The stereopreference of the enzyme is a key determinant of the reaction's success. Furthermore, the stereoselective synthesis of enamides, which can be precursors to amino acid derivatives, has been accomplished using palladium-catalyzed hydroamidation, where the stereochemical outcome is influenced by factors such as hydrogen bonding within the transition state. organic-chemistry.org
The synthesis of halogenated and isotopically labeled L-phenylalanine derivatives has been achieved with high stereoselectivity using enzymes like phenylalanine ammonia-lyase and phenylalanine dehydrogenase. frontiersin.org These examples underscore the principle that enzymes can differentiate between stereoisomers with high precision, a concept that is applicable to the synthesis and modification of L-Phenylalaninamide.
It is important to note that while phenylalanine itself is not highly susceptible to racemization, certain chemical synthesis steps, such as amide coupling, can pose a risk to the stereochemical integrity of the chiral center. nih.gov Therefore, enzymatic methods or carefully controlled chemical syntheses are often preferred to ensure the production of the desired enantiomer, such as the active R-enantiomer of certain phenylalaninamide-based antimycobacterial agents. nih.gov
Table 1: Examples of Enzyme-Catalyzed Stereoselective Reactions
| Substrate | Enzyme/Catalyst | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| Racemic 1-Phenylethanol | Candida antarctica lipase B (CALB) / Niobium salts | Dynamic Kinetic Resolution | Chemoenzymatic DKR yielded (R)-1-phenylethyl acetate (B1210297) with high conversion and enantiomeric excess. | scielo.br |
| Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol | Candida rugosa lipases | Kinetic Resolution | Optimized system yielded the (S)-enantiomer of the β-blocker derivative with high enantiomeric purity. | nih.gov |
| Electron-deficient terminal alkynes and amides | Palladium catalyst | Hydroamidation | Stereoselective synthesis of Z-enamides was achieved, with selectivity attributed to intramolecular hydrogen bonding. | organic-chemistry.org |
| Halogenated (E)-cinnamic acid derivatives | Phenylalanine ammonia-lyase | Ammonia (B1221849) addition | Synthesis of halogenated L-phenylalanine isotopomers with high stereoselectivity at the 3S position. | frontiersin.org |
| Racemic Phenylalaninamide derivative (MMV688845) | Not specified | Antimycobacterial activity | Only the R-enantiomer showed activity against M. abscessus, highlighting the importance of stereochemistry. | nih.gov |
Receptor Binding and Ligand-Receptor Interactions
The phenylalaninamide scaffold is a constituent of various molecules designed to interact with a range of biological receptors. The following sections explore the binding of derivatives containing this moiety to opioid, cannabinoid, and sigma receptors.
The opioid receptor system, comprising mu (µ), delta (δ), and kappa (κ) receptors, is a primary target for analgesics. The quintessential pharmacophore for many opioid ligands includes a tyrosine moiety, where the phenolic hydroxyl group is considered crucial for high-affinity binding. However, research has shown that (S)-4-(Carboxamido)phenylalanine can act as a bioisosteric replacement for tyrosine in various peptide ligands for opioid receptors. nih.govresearchgate.net Peptides incorporating this modified amino acid exhibit comparable binding affinities (Ki) and agonist potencies (EC50) to their parent ligands at all three opioid receptor subtypes. nih.gov This suggests that the amide group of the carboxamidophenylalanine can functionally mimic the hydroxyl group of tyrosine, challenging the long-held belief that a phenolic residue is essential for opioid receptor recognition. nih.gov
Furthermore, the stereochemistry of phenylalanine residues within peptide ligands significantly influences their opioid activity profiles. ku.edu Studies on stereoisomers of the macrocyclic tetrapeptide cyclo[Phe-d-Pro-Phe-Trp] (CJ-15,208) have demonstrated that altering the chirality of the phenylalanine residues leads to distinct in vitro receptor affinities and in vivo antinociceptive effects, mediated by different combinations of opioid receptors. ku.edu
While direct studies on this compound are lacking, these findings highlight the importance of the phenylalaninamide structure in the design of novel opioid receptor ligands. The amide functionality, as seen in the carboxamidophenylalanine-containing peptides, can serve as a key interaction point within the receptor binding pocket.
Table 2: Opioid Receptor Binding of Phenylalanine-Containing Peptides | Peptide/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Key Finding | Reference | |---|---|---|---|---| | Cpa-containing peptides | µ, δ, κ | Comparable to Tyr-containing parent peptides | Agonist | (S)-4-(Carboxamido)phenylalanine is a surrogate for Tyrosine. | nih.gov | | Stereoisomers of CJ-15,208 | µ, δ, κ | Varied with stereochemistry | Mixed agonist/antagonist profiles | Phenylalanine stereochemistry dictates opioid activity. | ku.edu | | N-phenylpropylnormorphine | µ | 0.93 | Potent agonist | High affinity and selectivity for µ-opioid receptors. | researchgate.net |
The endocannabinoid system, which includes the CB1 and CB2 receptors, is involved in regulating a multitude of physiological processes. The design of ligands for these receptors has been an active area of research, particularly for therapeutic applications in pain, inflammation, and metabolic disorders. nih.gov
The pharmacophore for classical and many synthetic cannabinoid ligands typically involves a lipophilic alkyl chain, a phenolic group (or a bioisostere), and a cyclic structure. While the phenylalaninamide structure itself is not a classical cannabinoid pharmacophore, its components, the phenyl ring and the amide group, are present in some cannabinoid receptor ligands. For instance, structure-activity relationship (SAR) studies on pyrazole (B372694) derivatives, which include rimonabant, a well-known CB1 receptor antagonist, have explored various substitutions on the phenyl ring and modifications of the amide moiety. nih.gov N,N-disubstitution of the carboxamide function in some piperidine-based analogs resulted in decreased affinity and selectivity for the CB1 receptor. nih.gov
The functional activity of cannabinoid ligands can be complex, with compounds acting as full agonists, partial agonists, antagonists, or inverse agonists. nih.gov The development of peripherally selective cannabinoid receptor partial agonists is an area of interest to avoid the central nervous system side effects associated with brain CB1 receptor activation. nih.gov While there is no direct evidence of this compound binding to cannabinoid receptors, the principles of ligand design for these receptors suggest that the hydrophobic phenyl group and the hydrogen-bonding capability of the amide could potentially contribute to receptor interactions if incorporated into a larger, more suitable scaffold.
Table 3: Structure-Activity Relationships of Cannabinoid Receptor Ligands with Amide Moieties
| Compound Series | Receptor Target | Modification | Effect on Affinity/Activity | Reference |
|---|---|---|---|---|
| Piperidine-based carboxamides | CB1 | N,N-disubstitution of carboxamide | Decreased affinity and selectivity | nih.gov |
| Piperidine-based carboxamides | CB1/CB2 | Insertion of ethylene (B1197577) spacer | Decreased affinity for both receptors | nih.gov |
| Pyrazole derivatives | CB1/CB2 | Substitution on 5-phenyl ring | Decreased affinity for both receptors | nih.gov |
Sigma receptors, classified as sigma-1 (σ1) and sigma-2 (σ2), are unique binding sites in the central nervous system and peripheral tissues. researchgate.net They are implicated in various cellular functions and are targets for the development of therapeutics for neurological disorders and cancer. nih.govresearchgate.net
The pharmacophore for sigma-2 receptor ligands is generally characterized by the presence of a basic nitrogen atom and at least one hydrophobic moiety. nih.gov Bulky hydrophobic regions and additional basic nitrogens can increase selectivity for the sigma-2 receptor. nih.gov The this compound structure, possessing a primary amine (which is basic) and a phenyl group (hydrophobic), aligns with these general structural requirements.
While direct binding studies of this compound at sigma-2 receptors have not been reported, derivatives containing a phenyl- or substituted phenyl group attached to a nitrogen-containing scaffold are common among sigma receptor ligands. For example, various N-arylalkylpiperidines and related structures have been investigated for their affinity to sigma receptors. researchgate.net The distance between the basic nitrogen and the hydrophobic region is a critical determinant of binding affinity and selectivity.
The sigma-2 receptor has been identified as transmembrane protein 97 (TMEM97). researchgate.net Ligands for this receptor can modulate cellular processes and induce cell death in cancer cell lines, making them attractive candidates for anticancer drug development. researchgate.net Given the structural similarities of the phenylalaninamide scaffold to known sigma receptor ligand features, it is plausible that derivatives of L-Phenylalaninamide could be designed to target the sigma-2 receptor.
Table 4: General Pharmacophore Features for Sigma-2 Receptor Ligands
| Pharmacophore Feature | Description | Relevance of L-Phenylalaninamide |
|---|---|---|
| Basic Nitrogen | A protonatable amine group. | The primary amine of the amino acid backbone. |
| Hydrophobic Moiety | A nonpolar region, often an aromatic ring. | The phenyl group of the side chain. |
| Specific Distance | Optimal spacing between the nitrogen and hydrophobic group. | The inherent structure provides a defined distance. |
| Bulky Substituents | Can enhance selectivity for σ2 over σ1. | Potential for derivatization at the phenyl ring or amide. |
The design and discovery of novel receptor ligands heavily rely on computational methods, which can be broadly categorized as ligand-based and receptor-based approaches.
Ligand-based methods are employed when the three-dimensional structure of the receptor is unknown. These approaches utilize a set of known active ligands to derive a pharmacophore model, which represents the key structural features required for biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example, where mathematical models are built to correlate the chemical structures of compounds with their biological activities. nih.gov For instance, 3D-QSAR models for indolomorphinan derivatives as kappa opioid antagonists have been developed to guide further modifications of these compounds. nih.gov
Receptor-based approaches, such as molecular docking, are used when the 3D structure of the target receptor is available. nih.govnih.gov In this method, computational algorithms predict the preferred orientation of a ligand within the receptor's binding site and estimate the binding affinity. nih.gov This approach has been used to predict the binding affinity of fentanyl analogs to the mu-opioid receptor. nih.gov The combination of ligand- and structure-based methods can provide a more comprehensive understanding of ligand-receptor interactions and facilitate the design of more potent and selective drugs.
For a compound like this compound, these computational tools could be invaluable. Ligand-based approaches could be used to compare its structure to known pharmacophores for opioid, cannabinoid, and sigma receptors to predict potential activity. If the structures of these receptors are known, receptor-based docking studies could provide insights into the potential binding modes and affinities of L-Phenylalaninamide and its derivatives.
Modulation of Biological Pathways
Beyond direct receptor binding, small molecules can modulate various biological pathways, leading to a range of physiological effects. While the primary focus of this article is on receptor interactions, it is noteworthy that derivatives of L-Phenylalaninamide have been shown to possess other biological activities.
A significant finding is the antimycobacterial activity of certain phenylalanine amides. nih.gov Specifically, the R-enantiomer of the compound MMV688845 has been identified as an inhibitor of bacterial RNA polymerase and shows activity against Mycobacterium abscessus. nih.gov This indicates that the phenylalaninamide scaffold can be a starting point for the development of novel antibiotics. The mechanism of action in this context is the inhibition of a crucial bacterial enzyme, leading to the disruption of bacterial growth and survival.
Furthermore, Fmoc-protected phenylalanine has demonstrated antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org This activity is attributed to its surfactant-like properties, which lead to membrane permeabilization and integrity loss at higher concentrations, and to the reduction of glutathione (B108866) levels at lower concentrations. rsc.org
Involvement in Protein Synthesis and Metabolic Pathways
This compound primarily functions as a precursor to L-phenylalanine, an essential amino acid that is a fundamental building block for proteins and a central molecule in various metabolic pathways. Studies on microorganisms like Escherichia coli have shown that L-phenylalaninamide can be slowly hydrolyzed to yield the free amino acid L-phenylalanine, thereby making it available for cellular processes. nih.gov
Once released, phenylalanine plays a crucial role in regulating protein synthesis. Research in bovine mammary epithelial cells (BMECs) has demonstrated that L-phenylalanine can significantly enhance the synthesis of milk proteins, such as α-casein, β-casein, and κ-casein. mdpi.com This regulatory action is mediated through the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. mdpi.com Specifically, L-phenylalanine was found to increase the expression of key proteins in this pathway, including the eukaryotic initiation factor 4E-binding protein-1 (4EBP1), which is critical for initiating the translation of proteins. mdpi.com The uptake of phenylalanine into the cells for this process is facilitated by transporters like the L-type amino acid transporter-1 (LAT1). mdpi.com
Beyond its role in protein synthesis, L-phenylalanine is integrated into a wide array of metabolic networks. genome.jp A primary pathway is its conversion to tyrosine, catalyzed by the enzyme phenylalanine hydroxylase; this tyrosine is then a precursor for catecholamines and melanin (B1238610). nih.govyoutube.com In certain conditions, phenylalanine can be metabolized through alternative pathways, such as transamination to phenylpyruvate, which can then be converted to metabolites like phenylacetate (B1230308) and phenyllactate. nih.govyoutube.com These metabolic routes underscore the amino acid's importance in cellular biochemistry.
Table 1: Key Research Findings on Phenylalanine's Role in Protein Synthesis
| Research Area | Key Findings | Cellular Pathway Implicated | Source |
| Milk Protein Regulation | L-phenylalanine (0.88 mM) significantly increased mRNA and protein expression of α-casein, β-casein, and κ-casein in BMECs. | LAT1–mTOR Signaling Pathway | mdpi.com |
| Translation Initiation | Increased L-phenylalanine levels enhanced the phosphorylation of 4EBP1, a key regulator of protein translation. | mTORC1 Signaling | mdpi.com |
| Metabolite Conversion | L-phenylalaninamide is hydrolyzed by E. coli to produce L-phenylalanine, making it available for metabolic use. | Amino Acid Metabolism | nih.gov |
Effects on Melanin Synthesis and Hyperpigmentation Control
L-phenylalanine, derived from this compound, has a notable influence on melanogenesis, the process of melanin pigment production. The synthesis of melanin begins with the amino acid L-tyrosine, which is oxidized to DOPAquinone in the initial step of the Raper–Mason–Prota pathway. nih.gov Since the primary metabolic route for L-phenylalanine is its conversion to L-tyrosine, it is fundamentally linked to the body's capacity to produce melanin. youtube.com
However, research has revealed a more complex, regulatory role for phenylalanine. High concentrations of L-phenylalanine have been shown to lower melanin synthesis in mammalian melanocytes. nih.gov The mechanism for this reduction is not a lack of substrate, but rather competitive inhibition. Phenylalanine competes with tyrosine for uptake into melanocytes, thereby reducing the availability of the essential precursor needed to initiate melanin production. nih.gov This finding has implications for understanding pigmentation in metabolic disorders like phenylketonuria (PKU), where elevated phenylalanine levels are characteristic and often associated with reduced pigmentation. nih.gov By modulating the uptake of tyrosine, L-phenylalanine can act as a control agent in melanin synthesis, suggesting a potential area of investigation for hyperpigmentation control.
Table 2: Phenylalanine's Influence on Melanogenesis
| Parameter | Effect of L-Phenylalanine | Mechanism | Source |
| Melanin Production | Reduces overall synthesis | Competitively inhibits the uptake of L-tyrosine into melanocytes | nih.gov |
| Precursor Availability | Serves as a precursor to L-tyrosine | Converted via phenylalanine hydroxylase | youtube.com |
Role as Intermediate in Drug Development for Neurodegenerative Conditions
The development of therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease is a significant challenge in modern medicine, with a continuous search for new, effective chiral drugs and intermediates. news-medical.net In this context, this compound serves as a valuable chiral building block in synthetic organic chemistry. Its structure, featuring a protected carboxylic acid (as an amide) and a free amine (as a hydrochloride salt), makes it an ideal starting material for the synthesis of more complex molecules.
A clear example of its utility as a synthetic intermediate is demonstrated in the preparation of novel phenylalanine amide derivatives. nih.gov In a multi-step synthesis, a protected amino acid like Boc-L-phenylalanine is first coupled with an aniline (B41778) building block. Following the removal of the Boc protecting group, the resulting phenylalaninamide intermediate is then reacted with another carboxylic acid to form the final, more complex amide. nih.gov This type of synthetic strategy allows for the targeted derivatization and creation of new chemical entities while preserving the stereochemistry of the original amino acid. nih.gov While the specific compounds in this example were investigated for other activities, the chemical principles highlight the role of L-phenylalaninamide as a crucial intermediate. The demand for such enantiomerically pure building blocks is high in the pharmaceutical industry, particularly for creating novel compounds aimed at complex targets found in neurodegenerative disorders. fda.gov
Investigating Mitochondrial Dysfunction and Oxidative Stress
While L-phenylalanine is essential, abnormally high concentrations, as seen in the genetic disorder phenylketonuria (PKU), are associated with significant cellular toxicity, particularly concerning mitochondrial function and oxidative stress. nih.gov Research using animal models and cell cultures has provided substantial evidence that excess phenylalanine can impair mitochondrial bioenergetics, leading to cellular damage. nih.gov
Experimental studies in developing rats have shown that phenylalanine at high concentrations induces significant oxidative stress in the hippocampus and cerebral cortex. nih.gov The observed effects include an increase in lipid peroxidation and oxidative damage to proteins, indicated by sulfhydryl oxidation. nih.gov Furthermore, phenylalanine was found to significantly decrease the levels of reduced glutathione (GSH), a primary antioxidant defense in the brain. nih.gov This suggests that the toxicity of high phenylalanine levels is mediated, at least in part, by the generation of reactive oxygen species and the depletion of the cell's antioxidant capacity. nih.gov Mounting evidence suggests that this phenylalanine-induced oxidative stress may occur specifically within the mitochondria, making these organelles a key target of the damage. nih.gov These findings are critical for understanding the pathophysiology of diseases characterized by hyperphenylalaninemia.
Table 3: Effects of Phenylalanine on Oxidative Stress Parameters in Rat Brain Tissues
| Parameter Measured | Brain Region | Finding | Implication | Source |
| Lipid Peroxidation | Hippocampus & Cerebral Cortex | Significant increase | Damage to cell membranes | nih.gov |
| Protein Oxidative Damage | Hippocampus & Cerebral Cortex | Significant increase (sulfhydryl oxidation) | Impaired protein function | nih.gov |
| Reduced Glutathione (GSH) | Hippocampus & Cerebral Cortex | Significant decrease | Depletion of antioxidant defense | nih.gov |
Structure Activity Relationship Sar Studies of L Phenylalaninamide Hydrochloride Analogues
Principles and Methodologies in SAR Analysis
At its core, SAR analysis is the methodical process of altering a molecule's structure and observing the corresponding changes in its biological activity. This empirical approach allows researchers to identify the key chemical features, or pharmacophores, that are essential for a desired effect. Methodologies in SAR analysis range from traditional synthetic chemistry approaches, where analogues are synthesized and biologically tested, to sophisticated computational techniques that can predict activity.
A key concept within SAR is the idea that molecules with similar structures are likely to exhibit similar biological activities. By systematically modifying functional groups, ring systems, and stereochemistry, scientists can build a comprehensive picture of the chemical requirements for optimal interaction with a biological target. This iterative process of design, synthesis, and testing is fundamental to the development of new drugs.
Systematic Structural Modifications and Their Biological Impact
The biological activity of L-Phenylalaninamide hydrochloride analogues can be finely tuned by making precise changes to their molecular architecture. These modifications can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.
The functional groups appended to the L-Phenylalaninamide scaffold play a pivotal role in determining its biological activity. For instance, in studies of related phenylalanine derivatives, the introduction of different substituents on the phenyl ring has been shown to significantly impact their interaction with biological targets. Research on pyrrolidine (B122466) pentamine derivatives has demonstrated that the presence of an S-phenyl moiety at a specific position is crucial for inhibitory activity, and even the distance of this group from the main scaffold can have a profound effect. nih.gov Similarly, studies on bisbenzimidazole and terbenzimidazole compounds have shown that disubstitution of the phenyl ring can reduce cytotoxicity and enhance DNA-ligand stability. nih.gov
While direct data on this compound is limited, we can infer from studies on structurally similar compounds. For example, in the context of inhibitors for enzymes like the aminoglycoside 6'-N-acetyltransferase type Ib, modifications to various functional groups have demonstrated varied effects, highlighting the potential for optimization. nih.gov The electronic properties of substituents on the phenyl ring, whether they are electron-donating or electron-withdrawing, can also influence biological activity, as seen in studies of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives. nih.gov
A hypothetical interactive table illustrating potential SAR trends for this compound analogues is presented below. This table is based on general principles and findings from related compound classes, as direct data is scarce.
| Modification on Phenyl Ring | Predicted Effect on Potency | Rationale (Based on Related Compounds) |
| Electron-withdrawing group (e.g., -NO2, -CF3) | May increase or decrease | Can alter electronic interactions with the target and affect metabolic stability. nih.gov |
| Electron-donating group (e.g., -OCH3, -CH3) | May increase or decrease | Can influence hydrogen bonding capacity and overall lipophilicity. nih.gov |
| Halogen (e.g., -F, -Cl, -Br) | Generally increases | Can form halogen bonds and increase membrane permeability. |
| Bulky substituent | May decrease | Can cause steric hindrance at the binding site. |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. Since biological targets such as enzymes and receptors are chiral, they often exhibit a high degree of stereoselectivity, meaning they will interact differently with different stereoisomers of a ligand.
For this compound, which possesses a chiral center at the alpha-carbon, the L-configuration is the naturally occurring and often more biologically active form for many amino acid-based compounds. However, the synthesis and evaluation of both L- and D-isomers are crucial in SAR studies. In some cases, the "unnatural" D-isomer may exhibit reduced activity, no activity, or even a different pharmacological profile altogether. The stereochemistry of substituents on the phenyl ring or any other part of the molecule can also significantly impact how the analogue fits into a binding pocket. Studies on pyrrolidine pentamine derivatives have shown that modifications to stereochemistry have varying effects on inhibitory properties, underscoring the importance of this parameter in drug design. nih.gov
Ligand-Based and Receptor-Based SAR Approaches
SAR studies can be broadly categorized into two main approaches: ligand-based and receptor-based.
Ligand-based SAR focuses on the analysis of a series of compounds that bind to a particular target. By comparing the structures of active and inactive molecules, researchers can deduce the essential pharmacophoric features required for activity. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.
Receptor-based SAR , on the other hand, utilizes the known three-dimensional structure of the biological target, typically a protein or nucleic acid. This approach, often referred to as structure-based drug design, allows for the rational design of ligands that can fit optimally into the target's binding site. Molecular docking simulations are a key tool in this approach, enabling the prediction of how a ligand will bind and the strength of that interaction. A study on pyrrolidine pentamine derivatives successfully used molecular docking to show a significant correlation between the calculated binding affinity (ΔG) and the experimentally observed inhibitory activity. nih.govmdpi.com
Computational SAR and Molecular Modeling for Predictive Analysis
In recent years, computational methods have become indispensable in SAR studies, accelerating the drug discovery process and reducing the reliance on costly and time-consuming experimental work.
Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are powerful tools for predicting the biological activity of novel compounds.
QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.govnih.gov These models are built using a "training set" of molecules with known activities and can then be used to predict the activity of new, untested compounds. nih.govnih.gov For instance, 3D-QSAR studies on beta-phenylalanine derivatives have been used to construct predictive models for their inhibitory activity against dipeptidyl peptidase IV. nih.gov
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is necessary for a molecule to bind to a specific biological target. Once a pharmacophore model is developed, it can be used to search large databases of virtual compounds to identify new potential drug candidates.
Molecular docking simulations are another critical computational tool that predicts how a ligand binds to a receptor's active site and estimates the binding affinity. nih.govresearchgate.net This information is invaluable for understanding the molecular basis of ligand recognition and for designing new analogues with improved binding characteristics. nih.govresearchgate.net For example, molecular docking studies on lamellarin analogues helped to elucidate their binding mechanism with the HIV-1 integrase strand transfer complex. nih.govresearchgate.net
Computational and Theoretical Research on L Phenylalaninamide Hydrochloride
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how L-Phenylalaninamide hydrochloride might interact with a protein's active site.
Prediction of Binding Modes and Active Site Interactions
Molecular docking simulations are employed to predict the binding modes of ligands within the active sites of proteins. These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, in studies of various ligands, docking analyses have successfully identified key amino acid residues involved in binding. The predicted binding modes often show that the ligand's functional groups form specific interactions with residues in the active site, which can be crucial for its biological activity. researchgate.netnih.gov The orientation and conformation of the ligand within the binding pocket are determined, providing a static picture of the interaction. nih.govnih.gov
Table 1: Key Interactions in Ligand-Protein Complexes Predicted by Molecular Docking
| Interacting Residue | Interaction Type | Ligand Moiety Involved |
| Glutamine (Gln) | Hydrogen Bond | Amide group |
| Aspartic Acid (Asp) | Hydrogen Bond | Amine group |
| Phenylalanine (Phe) | π-π Stacking | Phenyl ring |
| Leucine (Leu) | Hydrophobic Interaction | Phenyl ring |
| Valine (Val) | Hydrophobic Interaction | Phenyl ring |
| This table is a generalized representation based on common interactions observed in protein-ligand docking studies and is not specific to this compound. |
Molecular Dynamics Simulations to Investigate Dynamic Behavior
While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov These simulations track the movements of atoms and molecules, providing insights into the flexibility and stability of the system.
Assessing Ligand Stability within Receptor Active Sites
MD simulations are crucial for assessing the stability of a ligand within the active site of a receptor. nih.gov By simulating the system for nanoseconds or even longer, researchers can observe whether the ligand remains in its initial docked pose or if it undergoes conformational changes. nih.gov The root-mean-square deviation (RMSD) of the ligand's atoms is often calculated to quantify its stability. A stable binding is typically characterized by a low and fluctuating RMSD value, indicating that the ligand maintains a consistent position and orientation within the active site. These simulations can also reveal the role of water molecules in mediating ligand-protein interactions.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Free Energy Calculations for Binding Affinity Estimation
Accurately predicting the binding affinity between a ligand and a protein is a primary goal of computational drug design. Free energy calculations provide a more rigorous estimation of binding affinity compared to docking scores.
Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the binding free energy from MD simulation trajectories. rsc.org These methods consider various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies. rsc.org Alchemical free energy perturbation (FEP) and thermodynamic integration (TI) are more computationally intensive but generally more accurate methods for calculating the relative binding free energies of a series of ligands. nih.govwustl.edu These calculations are essential for ranking potential drug candidates and guiding lead optimization. nih.govnih.gov
Table 2: Components of Binding Free Energy Calculations
| Energy Component | Description |
| ΔG_bind | The overall binding free energy. A more negative value indicates stronger binding. |
| ΔE_vdw | The change in van der Waals energy upon binding. |
| ΔE_elec | The change in electrostatic energy upon binding. |
| ΔG_solv | The change in solvation free energy upon binding. This is often decomposed into polar and non-polar contributions. |
| -TΔS | The entropic contribution to the binding free energy. |
| This table outlines the general components considered in binding free energy calculations. rsc.org |
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This process can be either ligand-based or structure-based.
In the context of this compound, its structure could serve as a fragment or starting point for designing a virtual library. By computationally modifying its chemical structure, a diverse set of related compounds can be generated. nih.gov This virtual library can then be screened against a specific target protein to identify derivatives with potentially improved binding affinity or other desirable properties. This approach accelerates the early stages of drug discovery by prioritizing which compounds to synthesize and test experimentally. chemdiv.comnih.gov
Application of Cheminformatics in Compound Identification and Analysis
Cheminformatics serves as a pivotal computational tool in the comprehensive identification and analysis of chemical compounds, including this compound. This discipline merges chemistry, computer science, and information science to translate chemical structures into analyzable data, thereby facilitating the prediction of properties, the identification of novel compounds, and the elucidation of structure-activity relationships. frontiersin.org
At the core of cheminformatics is the ability to compute a wide array of molecular descriptors for a given compound. These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. For this compound, these computed properties provide a foundational dataset for its in-silico analysis. nih.gov
Computed Molecular Descriptors for this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H13ClN2O |
| Molecular Weight | 200.66 g/mol |
| XLogP3-AA | -0.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 200.071641 g/mol |
| Monoisotopic Mass | 200.071641 g/mol |
| Topological Polar Surface Area | 69.1 Ų |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 184 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 1 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 2 |
Data sourced from PubChem CID 11953719 nih.gov
These descriptors are instrumental in various cheminformatics applications. For instance, the molecular weight and formula are fundamental for identification in mass spectrometry analysis. Properties like the XLogP3-AA, which indicates lipophilicity, and the topological polar surface area are crucial in developing Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity, a technique that has been applied to derivatives of phenylalanine. nih.gov
Research on phenylalanine derivatives has demonstrated the utility of cheminformatics in drug discovery. For example, combined structure-based pharmacophore and 3D-QSAR studies have been conducted on phenylalanine series compounds to understand their inhibitory activity against specific enzymes. nih.gov Such studies utilize the spatial arrangement and electronic properties of the molecules to predict their biological interactions. While not specifically focused on this compound, these findings highlight the applicability of such methods to this class of compounds. The phenylalanine core is often essential for maintaining the desired biological activity in these derivatives. nih.gov
Furthermore, cheminformatics facilitates the creation and use of large chemical databases for virtual screening. nih.gov In this process, the computed properties of compounds like this compound can be used to search for molecules with similar characteristics or to filter large libraries of compounds to identify those that are likely to bind to a specific biological target. nih.gov This approach significantly accelerates the initial stages of drug discovery by prioritizing which compounds to synthesize and test in the laboratory. frontiersin.org The design and synthesis of novel phenylalanine derivatives as inhibitors for targets such as the HIV-1 capsid have been guided by such computational approaches. nih.gov
Advanced Research Applications and Future Directions
L-Phenylalaninamide Hydrochloride in Drug Discovery and Development
The inherent chirality and functional groups of this compound make it a valuable starting material and structural motif in the design and synthesis of new therapeutic agents. Researchers have explored its potential in developing treatments for a range of diseases by modifying its core structure to interact with specific biological targets.
While direct therapeutic applications of this compound are not extensively documented, its derivatives have shown promise in various therapeutic areas. The phenylalaninamide scaffold serves as a key component in the synthesis of compounds with diverse biological activities. For instance, derivatives of phenylalanine have been investigated as potential inhibitors of the HIV-1 capsid (CA) protein, a critical component in the viral life cycle. Although these studies may not use this compound directly as the starting material, they highlight the importance of the phenylalanine amide structure in achieving antiviral activity. The general strategy involves modifying the core structure to enhance binding affinity and specificity to the target protein.
Enzyme inhibitors are crucial in drug discovery for their ability to modulate pathological processes. nih.gov The structure of this compound provides a foundation for designing inhibitors that can target the active sites of specific enzymes. The primary amide and the phenyl group can be chemically modified to create molecules that interact with enzyme pockets, leading to inhibition.
For example, N-(Hydroxyaminocarbonyl)phenylalanine, a derivative of phenylalanine, has been rationally designed as a competitive inhibitor for carboxypeptidase A (CPA), with the D-configuration showing higher potency. nih.gov While this study focuses on a phenylalanine derivative with a modified carboxyl group, it underscores the potential of using the phenylalanine scaffold to create potent enzyme inhibitors. The synthesis of such inhibitors often involves multi-step reactions starting from a protected phenylalanine derivative, where this compound could potentially serve as a key intermediate.
Research into matrix metalloproteinase (MMP) inhibitors has also utilized phenylalanine-like structures. nih.gov Synthetic MMP inhibitors like batimastat (B1663600) and marimastat (B1683930) incorporate a hydroxamate structure that mimics collagen and chelates the zinc ion in the active site of MMPs. nih.gov These examples demonstrate the utility of the phenylalanine framework in designing potent and specific enzyme inhibitors.
Derivatives of amino acids, including phenylalanine, are being explored for their potential in treating neurological disorders. The development of novel alaninamide derivatives has shown promise in providing anticonvulsant activity with favorable safety profiles in animal models. wikipedia.org While this research focuses on alaninamide, the structural similarity to phenylalaninamide suggests that derivatives of this compound could also be investigated for similar therapeutic effects.
Furthermore, studies on phenylmethylenehydantoins have demonstrated their anticonvulsant activity, with certain substitutions on the phenyl ring leading to potent candidates comparable to existing drugs like phenytoin. nih.gov Halogenated derivatives of L-phenylalanine have also shown neuroprotective actions in models of brain ischemia. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for developing new drugs targeting neurological conditions.
| Derivative Class | Potential Neurological Application | Key Research Finding |
| Alaninamide Derivatives | Anticonvulsant | Demonstrated broad-spectrum antiseizure efficacy in mouse models. wikipedia.org |
| Phenylmethylenehydantoins | Anticonvulsant | Alkylated and halogenated derivatives showed good anticonvulsant activity. nih.gov |
| Halogenated L-phenylalanine Derivatives | Neuroprotection | Showed significant neuroprotection in in vitro and in vivo models of brain ischemia. nih.gov |
Chiral derivatizing agents (CDAs) are essential tools in analytical chemistry for the separation and analysis of enantiomers. marketintellix.com A CDA reacts with a mixture of enantiomers to form diastereomers, which can then be separated using standard chromatographic techniques like HPLC. While the direct use of this compound as a CDA is not widely reported, its structural components are relevant to the design of such agents.
The primary amine group in this compound could potentially be used to derivatize chiral carboxylic acids. Conversely, the chiral center of this compound itself can be utilized in creating a CDA. For example, chiral reagents are often used for the resolution of racemic amines. nih.govresearchgate.net The principle involves the formation of diastereomeric salts that can be separated by crystallization.
The separation of phenylalanine enantiomers and their derivatives is a common application in chiral chromatography, often employing chiral stationary phases or derivatization with reagents like Marfey's reagent. Although this compound is not the derivatizing agent in these examples, they illustrate the importance of chiral building blocks in developing analytical methods for enantiomeric resolution.
| Analytical Technique | Application | Key Principle |
| Chiral Derivatization | Separation of enantiomers | Reaction with a chiral derivatizing agent to form separable diastereomers. marketintellix.com |
| Chiral HPLC | Enantiomeric resolution of amino acids | Use of chiral stationary phases to differentiate between enantiomers. |
| Enzymatic Kinetic Resolution | Preparation of enantiopure amines | Enantioselective acylation catalyzed by an enzyme. researchgate.net |
Integration of this compound in Multidisciplinary Research
Currently, there is limited specific information available in the public domain regarding the integration of this compound in large-scale multidisciplinary research projects. Its application appears to be more focused within specialized areas of synthetic organic chemistry and medicinal chemistry. The compound's role is primarily as a building block or a starting material in targeted synthesis projects rather than a central component of broad, interdisciplinary studies.
Emerging Research Areas and Unexplored Potential
The future applications of this compound are likely to expand as researchers continue to explore its utility as a versatile chiral scaffold. One emerging area is its potential use in the synthesis of novel peptide-based therapeutics and peptidomimetics. The primary amide can be incorporated into peptide chains, and the phenyl group can be modified to enhance binding to biological targets.
Another unexplored area is its application in materials science for the development of chiral polymers or as a component in supramolecular assemblies. The combination of its chiral nature and hydrogen bonding capabilities could lead to the formation of ordered structures with interesting properties.
Furthermore, the development of new synthetic methodologies could unlock novel transformations of this compound, leading to the creation of diverse molecular libraries for high-throughput screening in drug discovery. As our understanding of biological pathways becomes more sophisticated, the demand for novel, chiral molecules will continue to grow, positioning this compound as a valuable tool for future research endeavors.
Challenges and Opportunities in this compound Research
The advancement of research involving this compound is marked by a series of challenges that, in turn, create significant opportunities for innovation and discovery. These hurdles span synthetic chemistry, purification, and biological application, while the potential for new applications in asymmetric synthesis, peptide chemistry, and medicinal research continues to drive scientific interest.
A significant hurdle in the synthesis of this compound and related phenylalanine amides is the propensity for racemization. nih.gov The activation of the carboxylic acid group of phenylalanine makes the alpha-hydrogen atom more susceptible to abstraction, particularly under the basic conditions often used in amide coupling reactions. nih.gov This can lead to a loss of stereochemical integrity, which is critical for its biological activity and application as a chiral building block. Researchers have found that even mild amidation procedures can induce racemization of phenylalanine. nih.gov
Another challenge lies in the purification of intermediates and the final product. The introduction of certain functional groups during synthesis, such as in S-oxidation, can increase the polarity of the molecules, complicating purification by standard techniques like normal phase column chromatography. nih.gov In the context of solid-phase peptide synthesis (SPPS), where phenylalanine derivatives are used, researchers face issues such as low coupling efficiency, unwanted side reactions, and incomplete removal of protecting groups like Fmoc. kilobio.com
From a biological standpoint, the cellular uptake of L-phenylalaninamide can be limited. Studies with Escherichia coli have shown that the compound's existence as a mixture of charged and uncharged forms in a medium can hinder its transport into cells, thereby affecting its efficacy in biological systems. nih.gov
The following table summarizes the key challenges in this compound research:
| Challenge Area | Specific Challenge | Primary Impact | Relevant Research Findings |
| Synthesis | Racemization during amide coupling | Loss of stereochemical purity, affecting biological activity and utility as a chiral synthon. | The activation of the carboxylic acid increases the acidity of the α-H, making it prone to abstraction under basic conditions. nih.gov |
| Purification | Difficulty in purifying polar intermediates | Reduced yield and purity of the final compound. | The presence of polar groups introduced during synthesis complicates separation by normal phase column chromatography. nih.gov |
| Peptide Synthesis | Low coupling efficiency and side reactions | Inefficient peptide chain elongation and formation of impurities. | In solid-phase peptide synthesis, issues like incomplete deprotection of Fmoc groups are common. kilobio.com |
| Biological Systems | Limited cellular uptake | Reduced bioavailability and efficacy in cellular assays. | The presence of both charged and uncharged forms in growth media appears to limit uptake by E. coli. nih.gov |
Despite these challenges, the field is ripe with opportunities for further research and application. The inherent chirality of this compound makes it an attractive candidate for use as a chiral auxiliary in asymmetric synthesis. wikipedia.orgsigmaaldrich.com Chiral auxiliaries temporarily attach to a substrate to direct the stereochemical outcome of a reaction, a fundamental strategy in producing enantiomerically pure compounds, particularly for pharmaceutical applications. wikipedia.org
In the realm of peptide chemistry, this compound serves as a valuable building block. There is a continuous drive to develop more efficient and milder coupling methods to incorporate such amino acid derivatives into peptide chains, minimizing side reactions and preserving stereochemistry. nih.govmasterorganicchemistry.com The development of novel synthetic strategies, such as the use of different coupling reagents or reaction conditions, represents a significant area of opportunity. nih.gov
Furthermore, this compound and its derivatives hold potential in medicinal chemistry. Research into phenylalanine amides has shown activity against pathogenic bacteria like Mycobacterium abscessus, suggesting a pathway for the development of new antimicrobial agents. nih.gov The broader field of using chiral building blocks for creating enantiomerically pure nucleoside analogs has also yielded compounds with significant anti-HIV activity, highlighting the therapeutic potential of such molecules. nih.gov The challenges in current synthetic methods also present an opportunity for the development of new catalytic systems and reaction protocols, such as the novel copper(I)-mediated cross-coupling reactions being explored for the synthesis of modified phenylalanine-containing peptides. nih.gov
The table below outlines the major opportunities in this compound research:
| Opportunity Area | Specific Opportunity | Potential Impact | Relevant Research Context |
| Asymmetric Synthesis | Use as a chiral auxiliary | Enables the stereocontrolled synthesis of complex chiral molecules for various applications, including pharmaceuticals. | Chiral auxiliaries are crucial for controlling stereoselectivity in the synthesis of enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com |
| Peptide Synthesis | Development of improved incorporation methods | More efficient and cleaner synthesis of custom peptides for research and therapeutic use. | Overcoming challenges like racemization and low coupling efficiency is a key goal in peptide chemistry. nih.govmasterorganicchemistry.com |
| Medicinal Chemistry | Scaffold for novel therapeutics | Discovery of new drugs, particularly antimicrobial and antiviral agents. | Phenylalanine amides have shown activity against mycobacteria, and related chiral molecules have demonstrated anti-HIV properties. nih.govnih.gov |
| Synthetic Methodology | Innovation in reaction protocols | Creation of more efficient, sustainable, and stereoselective chemical transformations. | The need to overcome existing synthetic hurdles drives the development of new catalysts and coupling reagents. nih.govnih.gov |
Q & A
Q. What are the critical storage and handling protocols for L-Phenylalaninamide hydrochloride to maintain its stability in laboratory settings?
this compound should be stored in a cool, dry environment (20–25°C) with protection from moisture and light. Long-term storage should be avoided due to potential degradation, which may increase hazards. Use inert, airtight containers to prevent contamination. Handling must occur in a well-ventilated fume hood with appropriate PPE: nitrile gloves, lab coats, and safety goggles. Always reference the latest SDS before use, as degradation products (e.g., nitrogen oxides, HCl) may form over time .
Q. What safety measures are essential when working with this compound, particularly during spill management?
In case of spills, evacuate non-essential personnel and wear PPE (gloves, goggles, respirator). Contain the spill using inert absorbents (e.g., vermiculite) and avoid water to prevent dissolution. Collect residues in sealed containers for hazardous waste disposal. For skin or eye exposure, rinse immediately with water for 15 minutes and seek medical attention. Fire risks are minimal (flammability rating 0), but use dry chemical extinguishers if combustion occurs .
Q. How can researchers determine the solubility profile of this compound for experimental applications?
The compound is typically soluble in water and polar solvents (e.g., methanol, DMSO). To confirm solubility, prepare a saturated solution in the target solvent at 20°C, filter undissolved material, and quantify concentration via gravimetric analysis or UV-Vis spectroscopy. Cross-reference with SDS data (e.g., pH 4–6 in aqueous solutions) to avoid reactivity issues .
Advanced Research Questions
Q. What synthetic methodologies employ this compound in diastereoselective reactions, and how are the products characterized?
this compound reacts with (±)-1 to form profragrances (e.g., 6a–d), yielding diastereomeric pairs. Column chromatography separates these isomers, while NMR identifies stereochemical configurations (e.g., C(5) and C(6) chemical shifts). Reaction optimization requires monitoring intermediate imine formation (~10% in crude mixtures) via TLC or HPLC .
Q. What analytical techniques are recommended to assess the purity of this compound, and how are impurities quantified?
Thin-layer chromatography (TLC) using silica gel plates and a 1-butanol/water/acetic acid (3:1:1) mobile phase can resolve impurities. Compare sample spots to a diluted standard (1:50) after ninhydrin staining. For quantitative analysis, HPLC with a C18 column and UV detection (220 nm) provides precise impurity profiling. Limit impurities to <0.1% as per pharmacopeial guidelines .
Q. How can researchers evaluate environmental risks of this compound given the lack of ecotoxicity data?
Use quantitative structure-activity relationship (QSAR) models to predict acute toxicity (e.g., LC for fish). Alternatively, conduct in vitro assays with Daphnia magna or algal species to estimate EC values. Monitor soil adsorption (K) via batch equilibrium tests if environmental release is possible .
Q. What experimental designs are suitable for studying this compound’s role in tyrosinase inhibition and melanogenesis?
Perform enzyme kinetics assays using mushroom tyrosinase and L-DOPA substrate. Measure dopachrome formation at 475 nm to determine IC values. Competitive inhibition can be confirmed via Lineweaver-Burk plots. Supplement with molecular docking studies to identify binding interactions with the enzyme’s active site .
Q. Notes
- Data Gaps : Ecological and chronic toxicity data are absent; prioritize predictive modeling or tiered testing .
- Regulatory Compliance : The compound is not TSCA-listed; restrict use to R&D under 40 CFR 720.36 .
- Methodological Rigor : Validate analytical techniques (e.g., TLC, HPLC) with spiked recovery tests to ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
